molecular formula C10H5F4N B1393466 8-Fluoro-5-(trifluoromethyl)quinoline CAS No. 1133115-99-7

8-Fluoro-5-(trifluoromethyl)quinoline

Cat. No. B1393466
M. Wt: 215.15 g/mol
InChI Key: ONWZHYLCPBGCAY-UHFFFAOYSA-N
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Description

8-Fluoro-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5F4N . It has a molecular weight of 215.15 g/mol . This compound is used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases .


Molecular Structure Analysis

The InChI code for 8-Fluoro-5-(trifluoromethyl)quinoline is 1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H . The Canonical SMILES is C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F .


Physical And Chemical Properties Analysis

8-Fluoro-5-(trifluoromethyl)quinoline has a molecular weight of 215.15 g/mol . It has a XLogP3 of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

General Uses of 8-Fluoro-5-(trifluoromethyl)quinoline

8-Fluoro-5-(trifluoromethyl)quinoline is a type of fluorinated quinoline . Fluorinated quinolines have a variety of applications due to their unique properties. They are used in the synthesis of various compounds, including those with remarkable biological activity . Fluorinated quinolines can be synthesized through a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Specific Application: CXCR4 Inhibitors

Field: Medicinal Chemistry

8-Fluoro-5-(trifluoromethyl)quinoline is used in the preparation of heteroaryl compounds as CXCR4 inhibitors .

Application Summary

CXCR4 is a chemokine receptor that plays a crucial role in various diseases, including cancer and HIV. Inhibitors of CXCR4 can potentially be used for the treatment of these diseases .

Potential Application: Synthesis of Heteroaryl Compounds

8-Fluoro-5-(trifluoromethyl)quinoline is used in the preparation of heteroaryl compounds . These compounds have a wide range of applications in various fields, including medicinal chemistry and materials science .

Potential Application: Synthesis of Fluorinated Quinolines

8-Fluoro-5-(trifluoromethyl)quinoline can potentially be used in the synthesis of other fluorinated quinolines . These compounds have unique properties and can be used in the synthesis of various compounds, including those with remarkable biological activity .

Potential Application: Components for Liquid Crystals

A number of fluorinated quinolines, which could potentially include 8-Fluoro-5-(trifluoromethyl)quinoline, have found application in agriculture, and also as components for liquid crystals .

Synthesis of Heteroaryl Compounds

8-Fluoro-5-(trifluoromethyl)quinoline can be used in the preparation of heteroaryl compounds . These compounds have a wide range of applications in various fields, including medicinal chemistry and materials science .

Synthesis of Fluorinated Quinolines

8-Fluoro-5-(trifluoromethyl)quinoline can potentially be used in the synthesis of other fluorinated quinolines . These compounds have unique properties and can be used in the synthesis of various compounds, including those with remarkable biological activity .

Components for Liquid Crystals

A number of fluorinated quinolines, which could potentially include 8-Fluoro-5-(trifluoromethyl)quinoline, have found application in agriculture, and also as components for liquid crystals .

properties

IUPAC Name

8-fluoro-5-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWZHYLCPBGCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674957
Record name 8-Fluoro-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-5-(trifluoromethyl)quinoline

CAS RN

1133115-99-7
Record name 8-Fluoro-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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